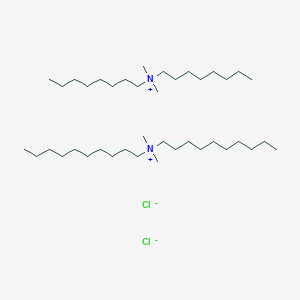
didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride is a quaternary ammonium compound widely used for its antimicrobial properties. It is known for its effectiveness as a disinfectant and antiseptic, disrupting intermolecular interactions and dissociating lipid bilayers . This compound is commonly used in various settings, including hospitals, hotels, and industries, due to its broad-spectrum biocidal activity against bacteria and fungi .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride typically involves the reaction of dimethylamine with decyl chloride and dioctyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process involves the following steps:
Reaction of Dimethylamine with Decyl Chloride: Dimethylamine is reacted with decyl chloride in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction yields didecyl(dimethyl)azanium chloride.
Reaction of Dimethylamine with Dioctyl Chloride: Similarly, dimethylamine is reacted with dioctyl chloride under similar conditions to produce dimethyl(dioctyl)azanium chloride.
Combination of Both Products: The two products are then combined to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process is typically carried out in batch reactors, and the product is purified through distillation or crystallization to obtain the desired purity .
化学反应分析
Types of Reactions
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different properties and applications depending on the nature of the substituents .
科学研究应用
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This leads to the breakdown of cell membranes in microorganisms, resulting in their death. The compound targets the phospholipid membranes of bacteria and fungi, causing leakage of cellular contents and ultimately cell lysis .
相似化合物的比较
Similar Compounds
Dimethyldioctadecylammonium chloride: A longer di-C18 analogue with similar antimicrobial properties.
Benzalkonium chloride: Another quaternary ammonium compound with broad-spectrum antimicrobial activity.
Cetylpyridinium chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges for its antiseptic properties.
Uniqueness
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride is unique due to its combination of decyl and dioctyl groups, which provide a balance of hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a disinfectant and antiseptic, making it suitable for a wide range of applications .
属性
分子式 |
C40H88Cl2N2 |
|---|---|
分子量 |
668.0 g/mol |
IUPAC 名称 |
didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride |
InChI |
InChI=1S/C22H48N.C18H40N.2ClH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;;/h5-22H2,1-4H3;5-18H2,1-4H3;2*1H/q2*+1;;/p-2 |
InChI 键 |
FVFMUQRQEGFVRS-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















